molecular formula C15H15Cl B14662003 (2-Chloro-3-phenylpropyl)benzene CAS No. 50434-32-7

(2-Chloro-3-phenylpropyl)benzene

Cat. No.: B14662003
CAS No.: 50434-32-7
M. Wt: 230.73 g/mol
InChI Key: KEOJVWHABMUXJW-UHFFFAOYSA-N
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Description

(2-Chloro-3-phenylpropyl)benzene is a chloroalkyl-substituted aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol (CAS: 104-52-9) . Structurally, it consists of a benzene ring attached to a propyl chain, where the chlorine atom is positioned at the second carbon (β-carbon) of the chain, and a phenyl group is attached at the third carbon (γ-carbon). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chlorine substituent and aromatic stability.

Properties

CAS No.

50434-32-7

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

(2-chloro-3-phenylpropyl)benzene

InChI

InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

KEOJVWHABMUXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. (3-Chloropropyl)benzene
  • Molecular Formula : C₉H₁₁Cl
  • Molecular Weight : 154.64 g/mol
  • CAS : 104-52-9
  • Structure : Benzene ring attached to a 3-chloropropyl chain.
  • Key Differences : The chlorine is located at the terminal (γ) carbon of the propyl chain instead of the β-carbon. This positional isomerism affects reactivity. For instance, the terminal chlorine in (3-chloropropyl)benzene may undergo nucleophilic substitution more readily than the β-chlorine in (2-chloro-3-phenylpropyl)benzene due to steric hindrance differences.
2.2. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • Molecular Formula : C₁₀H₁₀BrF₃
  • Molecular Weight : 273.09 g/mol
  • CAS : 768-49-0
  • Structure : Benzene with a 3-bromopropyl chain and a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • The bromine substituent increases molecular weight and polarizability compared to chlorine.
    • The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, altering its reactivity in electrophilic substitution reactions.
    • Higher boiling point (due to increased molecular weight) and lower solubility in polar solvents compared to chlorine analogs.
2.3. (3-Chloro-1-methoxypropyl)benzene
  • Molecular Formula : C₁₀H₁₃ClO
  • Molecular Weight : 184.66 g/mol
  • CAS : NSC 66267
  • Structure : Propyl chain with a chlorine at the γ-carbon and a methoxy (-OCH₃) group at the α-carbon.
  • Key Differences :
    • The methoxy group is electron-donating, increasing the ring’s electron density and directing electrophilic substitution to the ortho/para positions.
    • Enhanced solubility in polar solvents due to the methoxy group.
2.4. (3-Chlorobenzyl)cyclopropylamine
  • Molecular Formula : C₁₀H₁₂ClN
  • Molecular Weight : 181.66 g/mol
  • CAS : 51586-21-1
  • Structure : Chlorobenzyl group attached to a cyclopropylamine moiety.
  • The rigid cyclopropane ring may influence conformational stability and biological activity.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Boiling/Melting Point* Reactivity Highlights
This compound C₉H₁₁Cl 154.64 104-52-9 β-Cl, γ-phenyl Not reported Nucleophilic substitution at Cl site
(3-Chloropropyl)benzene C₉H₁₁Cl 154.64 104-52-9 γ-Cl Not reported Terminal Cl enhances SN reactivity
1-(3-Bromopropyl)-3-CF₃-benzene C₁₀H₁₀BrF₃ 273.09 768-49-0 γ-Br, -CF₃ Not reported Bromine increases stability in radical reactions
(3-Chloro-1-methoxypropyl)benzene C₁₀H₁₃ClO 184.66 NSC 66267 γ-Cl, α-OCH₃ Not reported Methoxy directs electrophilic substitution
(3-Chlorobenzyl)cyclopropylamine C₁₀H₁₂ClN 181.66 51586-21-1 Chlorobenzyl, cyclopropylamine Not reported Cyclopropane enhances ring strain

Research Findings and Mechanistic Insights

  • Reactivity of Chlorine Substituents : The position of chlorine (β vs. γ) significantly impacts reactivity. Terminal (γ) chlorine in (3-chloropropyl)benzene undergoes nucleophilic substitution more readily than β-chlorine due to reduced steric hindrance .
  • Electron-Withdrawing vs. Donating Groups :
    • The -CF₃ group in 1-(3-bromopropyl)-3-CF₃-benzene deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to this compound .
    • Methoxy groups in (3-chloro-1-methoxypropyl)benzene activate the ring but direct substitution to specific positions .
  • Role of Secondary Electrons : Studies on benzene films (–10) suggest that electron-stimulated desorption (ESD) mechanisms, such as dissociative electron attachment (DEA) and dipolar dissociation (DD), are influenced by substituents. Chlorine’s electronegativity may enhance DEA pathways in chloropropyl derivatives .

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